1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine
Description
1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine is a thiazole-derived compound featuring:
- A thiazole core (1,3-thiazol-2-yl) substituted at position 4 with a 4-chlorophenyl group and at position 5 with a methyl group.
- An ethylamine (-CH2CH2NH2) side chain at position 2.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest relevance in drug discovery, particularly in antimicrobial and kinase-targeting applications .
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-7(14)12-15-11(8(2)16-12)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPLJIPSPRVZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to modify the thiazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Modified thiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical identifiers:
- Molecular Formula : C12H12ClN2S
- CAS Number : 82632-77-7
- Molecular Weight : 240.75 g/mol
The structure features a thiazole ring, which is known for its biological activity, and a chlorophenyl group that enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine can inhibit the growth of various bacterial strains and fungi. This makes it a candidate for developing new antibiotics or antifungal agents.
Anticancer Properties
Thiazole compounds have been investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and inhibition of tumor growth.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research has suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiazole derivatives, including this compound, demonstrating their efficacy against human cancer cell lines. The compound showed IC50 values indicating potent activity against breast and lung cancer cells.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring.
- Substitution reactions to introduce the chlorophenyl group.
- Final amination to yield the target compound.
Potential for Future Research
Given its promising biological activities, further research is warranted to explore:
- Mechanistic studies to understand how this compound interacts with biological targets.
- In vivo studies to assess its efficacy and safety profiles.
- Development of derivatives with improved potency and selectivity.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit microbial growth by interfering with cell wall synthesis or protein function.
Chemical Reactivity: The thiazole ring and amine group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural Analogues of Thiazole Derivatives
The following compounds share the thiazole-ethylamine backbone but differ in substituents:
Key Observations :
- Chlorophenyl vs.
- Methyl vs.
Electronic and Physicochemical Properties
Biological Activity
1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12ClN2S
- Molecular Weight : 240.74 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. A study focusing on various thiazole compounds found that derivatives similar to this compound exhibited significant antibacterial activity against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |
| Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |
| Salmonella Typhimurium | Not specified | Not specified |
The compound demonstrated particularly strong activity against Bacillus cereus, while Escherichia coli showed greater resistance .
Antifungal Activity
The antifungal potential of thiazole derivatives has also been explored. Compounds structurally related to this compound were tested against various fungi:
| Fungus | Activity Level |
|---|---|
| Candida albicans | Moderate activity |
| Aspergillus niger | Low activity |
The presence of specific substituents, such as the 4-chlorophenyl group, was found to enhance antifungal activity compared to other substitutions .
While specific mechanisms for this compound are still under investigation, thiazoles generally exert their effects through:
- Inhibition of nucleic acid synthesis.
- Disruption of cellular membranes.
Docking studies suggest that this compound may interact with bacterial enzymes crucial for cell wall synthesis, thereby inhibiting growth .
Case Study 1: Antimicrobial Efficacy
A recent publication evaluated a series of thiazole derivatives in vitro against multidrug-resistant bacterial strains. The study found that compounds with structural similarities to this compound had promising results in reducing bacterial load in infected models.
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine, and how can purity be maximized?
- Methodology : The compound can be synthesized via cyclization of intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), as demonstrated in analogous thiazole syntheses . Key steps include:
- Condensation of substituted aldehydes or ketones with thiourea derivatives to form the thiazole core.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Purity validation using HPLC (>95% by area normalization) and elemental analysis.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm functional groups (e.g., C-N stretch at ~1,250 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons), methyl groups (δ ~2.5 ppm), and ethanamine chain (δ ~3.2 ppm for -CH₂-) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure (space group, bond angles) for unambiguous confirmation, as seen in related chlorophenyl-thiazole derivatives .
Advanced Research Questions
Q. How can computational tools like Multiwfn and AutoDock elucidate electronic properties and receptor interactions?
- Methodology :
- Multiwfn : Analyze electron density, electrostatic potential (ESP), and frontier molecular orbitals (HOMO/LUMO) to predict reactivity and nucleophilic/electrophilic sites . For example, the chlorophenyl group may enhance electron-withdrawing effects, influencing binding affinity.
- AutoDock4 : Perform flexible docking with proteins (e.g., kinases or GPCRs) using Lamarckian genetic algorithms. Set parameters: 25×25×25 Å grid centered on the active site, 2.5 Å spacing, 100 runs . Validate results with molecular dynamics (MD) simulations (e.g., GROMACS).
Q. How do structural modifications (e.g., substituent variations) impact biological activity in SAR studies?
- Methodology :
- Synthesize derivatives with substituents like fluorine (para to chlorophenyl) or methoxy groups.
- Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli), comparing IC₅₀ values to the parent compound .
- Use QSAR models to correlate logP, polar surface area, and steric effects with activity trends. For instance, fluorinated analogs may improve membrane permeability .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology :
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Pharmacokinetic Profiling : Measure bioavailability (e.g., AUC, Cₘₐₓ) via LC-MS/MS after oral administration in rodent models.
- Impurity Analysis : Use LC-HRMS to identify byproducts (e.g., oxidation of the thiazole ring) that may antagonize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
